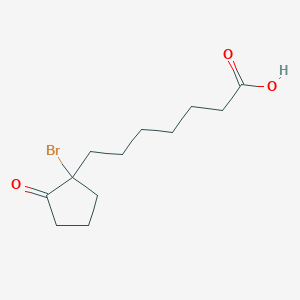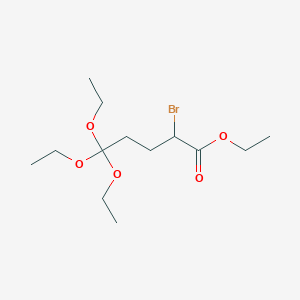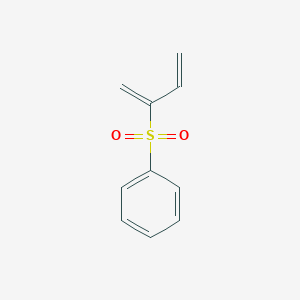
(Buta-1,3-diene-2-sulfonyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Buta-1,3-diene-2-sulfonyl)benzene is an organic compound that features a benzene ring substituted with a buta-1,3-diene-2-sulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Buta-1,3-diene-2-sulfonyl)benzene typically involves the reaction of buta-1,3-diene with sulfonyl chloride in the presence of a base. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 25-50°C)
Solvent: Organic solvents such as dichloromethane or toluene
Catalysts: Bases like triethylamine or pyridine to facilitate the reaction
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (Buta-1,3-diene-2-sulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products:
Oxidation: Sulfonic acids or sulfonates
Reduction: Sulfides or thiols
Substitution: Halogenated or nitrated benzene derivatives
Wissenschaftliche Forschungsanwendungen
(Buta-1,3-diene-2-sulfonyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with unique properties.
Wirkmechanismus
The mechanism of action of (Buta-1,3-diene-2-sulfonyl)benzene involves its interaction with various molecular targets and pathways. The sulfonyl group can participate in nucleophilic and electrophilic reactions, influencing the reactivity and stability of the compound. The conjugated diene system allows for resonance stabilization, which can affect the compound’s chemical behavior and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
1,3-Butadiene: A simple conjugated diene used in the production of synthetic rubber and polymers.
Benzene: A fundamental aromatic compound with widespread applications in organic chemistry and industry.
Sulfonyl Chloride: A reactive intermediate used in the synthesis of sulfonyl-containing compounds.
Uniqueness: (Buta-1,3-diene-2-sulfonyl)benzene is unique due to the combination of a conjugated diene system and a sulfonyl group attached to a benzene ring. This structure imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
109802-71-3 |
|---|---|
Molekularformel |
C10H10O2S |
Molekulargewicht |
194.25 g/mol |
IUPAC-Name |
buta-1,3-dien-2-ylsulfonylbenzene |
InChI |
InChI=1S/C10H10O2S/c1-3-9(2)13(11,12)10-7-5-4-6-8-10/h3-8H,1-2H2 |
InChI-Schlüssel |
DNEBOMCXQRTIMU-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=C)S(=O)(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


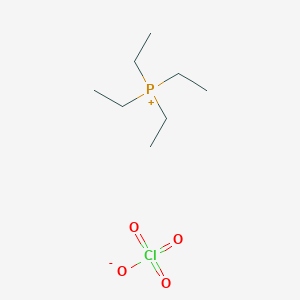

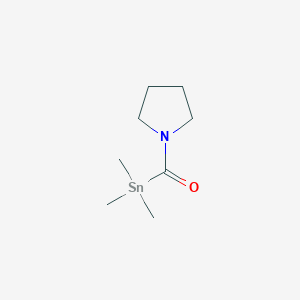
![Dioctyl [18-(dimethylamino)octadecyl]phosphonate](/img/structure/B14312977.png)
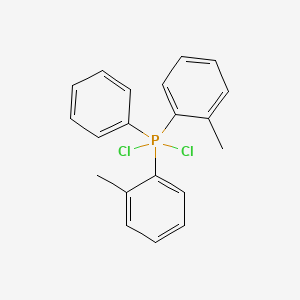

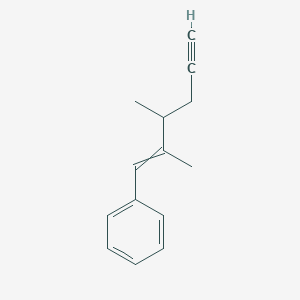
![4,4'-[1,3-Phenylenedi(hydrazin-2-yl-1-ylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one)](/img/structure/B14313008.png)

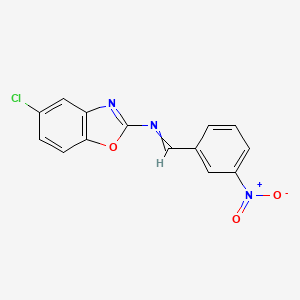
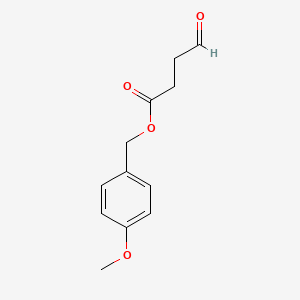
![1-Decyl-4-[(4-methoxyphenyl)ethynyl]benzene](/img/structure/B14313022.png)
